molecular formula C11H10N2O2 B2799565 (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide CAS No. 15804-60-1

(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide

Cat. No.: B2799565
CAS No.: 15804-60-1
M. Wt: 202.213
InChI Key: CQLYVMVFUXERSA-WEVVVXLNSA-N
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Description

“(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide” is likely to be an organic compound containing a cyano group (-CN), a methoxy group (-OCH3), and an amide group (-CONH2). The presence of these functional groups suggests that it might have interesting chemical properties and could be a subject of study in medicinal chemistry or material science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nitrile group (C≡N), a methoxy group attached to a phenyl ring, and an amide group. These groups are likely to influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound contains several functional groups (nitrile, amide, and ether) that could undergo various chemical reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The amide group could participate in condensation reactions, and the ether group might undergo reactions with strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups (nitrile and amide) might increase its solubility in polar solvents .

Scientific Research Applications

Stacking Mode Effects on Properties

A study demonstrated that different optical properties are observed in derivatives of 3-aryl-2-cyano acrylamide, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, due to distinct face-to-face stacking modes. These derivatives exhibit varying luminescence and emission peaks, which are influenced by their crystalline to amorphous phase transitions and molecular interactions (Qing‐bao Song et al., 2015).

Synthesis and Characterization for Corrosion Inhibition

Research has explored the synthesis and characterization of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds were found effective in inhibiting corrosion, as demonstrated through various analytical methods (Ahmed Abu-Rayyan et al., 2022).

Antifeedant Activity in Xylopia aethiopica

A compound structurally related to (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide showed significant antifeedant activity against termites. This discovery is part of research on natural products for pest control (L. Lajide, P. Escoubas, & J. Mizutani, 1995).

Alpha-Glucosidase Inhibitory Constituents

In a study of Cuscuta reflexa, compounds related to this compound were isolated and found to have strong inhibitory activity against alpha-glucosidase. This suggests potential applications in managing diabetes or related metabolic disorders (E. Anis et al., 2002).

Thermodynamic Properties in Organic Solvents

The thermodynamic properties of similar compounds were studied, providing insights into their solubility and interaction in various solvents. This is crucial for understanding their behavior in different chemical environments (I. Sobechko et al., 2017).

Anticancer Activity

A structurally related compound was investigated for its potential anticancer activity, particularly in the context of cervical cancer cells. This highlights the compound's relevance in medicinal chemistry and cancer research (Chan-Woo Park et al., 2017).

Future Directions

The study of new organic compounds like “(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide” is crucial in fields like drug discovery, material science, etc. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Biochemical Analysis

Biochemical Properties

Its structural similarity to curcumin, a compound with well-documented biological activities , suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the cyano group and the methoxyphenyl group.

Cellular Effects

Based on its structural similarity to curcumin, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLYVMVFUXERSA-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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